molecular formula C9H9FO3S B6150561 (2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride CAS No. 2172375-25-4

(2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride

Cat. No. B6150561
CAS RN: 2172375-25-4
M. Wt: 216.23 g/mol
InChI Key: WSCSDRVPBZKJJS-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride, also known as DMBF, is an organofluorine compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize a wide range of compounds, including those with biological activity. It has been found to have a number of biochemical and physiological effects, as well as numerous advantages and limitations for use in lab experiments. In

Scientific Research Applications

(2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride is used in a variety of scientific research applications, including the synthesis of biologically active compounds, the formation of stable organometallic complexes, and the preparation of polymers. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it has been used in the synthesis of peptides, nucleic acids, and other biopolymers.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride is not completely understood. However, it is believed that the compound acts as a leaving group, facilitating the formation of covalent bonds between two molecules. This is accomplished by the displacement of a hydrogen atom from the leaving group, which is then replaced by the desired molecule. The reaction is then complete when the leaving group is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

(2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and it can be used to synthesize a wide range of compounds. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also toxic and should be handled with caution.

Future Directions

The potential future directions for research on (2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride are numerous. Further studies could be conducted to better understand its biochemical and physiological effects, to explore new applications for its use in scientific research, and to develop new methods for synthesizing and using the compound. Additionally, further research could be conducted to explore the potential for using this compound in drug development and other therapeutic applications.

Synthesis Methods

The synthesis of (2,3-Dihydro-1-benzofuran-5-yl)methanesulfonylfluoride is generally carried out by reacting 2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl chloride with sodium fluoride in an aqueous solution. This reaction proceeds in two steps: first, the chloride is converted to the fluoride; and second, the fluoride is reacted with the desired compound. The reaction is usually carried out at a temperature of 80-90°C and is typically complete within a few hours. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride involves the conversion of 2,3-dihydro-1-benzofuran-5-carboxylic acid to the corresponding sulfonyl chloride, which is then treated with hydrogen fluoride to yield the desired product.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-5-carboxylic acid", "Thionyl chloride", "Methanesulfonyl chloride", "Hydrogen fluoride" ], "Reaction": [ "2,3-dihydro-1-benzofuran-5-carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then treated with methanesulfonyl chloride to yield the corresponding sulfonyl chloride.", "Finally, the sulfonyl chloride is treated with hydrogen fluoride to yield (2,3-dihydro-1-benzofuran-5-yl)methanesulfonyl fluoride." ] }

CAS RN

2172375-25-4

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylmethanesulfonyl fluoride

InChI

InChI=1S/C9H9FO3S/c10-14(11,12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2

InChI Key

WSCSDRVPBZKJJS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CS(=O)(=O)F

Purity

95

Origin of Product

United States

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